4-Isobutylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

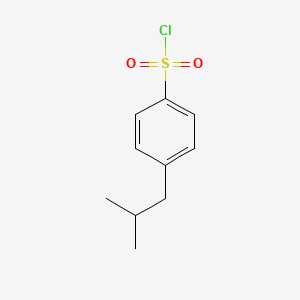

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNONSGOSEKJJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561840 | |

| Record name | 4-(2-Methylpropyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339370-45-5 | |

| Record name | 4-(2-Methylpropyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylpropyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isobutylbenzenesulfonyl Chloride from Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isobutylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent synthetic route, experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is an important building block in medicinal chemistry, primarily utilized in the synthesis of sulfonylurea-class drugs. The isobutylphenylsulfonyl moiety is a common feature in molecules designed to interact with specific biological targets. The synthesis of this intermediate from isobutylbenzene is a critical first step in the development of new chemical entities. The most common and direct method for this transformation is the electrophilic aromatic substitution reaction known as chlorosulfonation.

Reaction Pathway and Mechanism

The synthesis of this compound from isobutylbenzene is typically achieved through a one-step chlorosulfonation reaction using chlorosulfonic acid (ClSO₃H). The isobutyl group is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid is a potent electrophile. The electrophilic species, SO₂Cl⁺, is generated in equilibrium and attacks the electron-rich benzene ring of isobutylbenzene. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final product, this compound.

physical and chemical properties of 4-Isobutylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Isobutylbenzenesulfonyl chloride. It details available data on its characteristics, outlines a general synthesis and purification protocol, and explores its significant role in drug development, particularly as a key intermediate in the synthesis of the HIV protease inhibitor Darunavir. The guide also includes a schematic representation of the synthetic pathway and the mechanism of action of Darunavir, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is an organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group and a lipophilic isobutyl-substituted benzene ring, makes it a valuable building block for the synthesis of various biologically active molecules. Most notably, the 4-isobutylbenzenesulfonamide moiety is a critical component of Darunavir, a potent second-generation HIV protease inhibitor used in the treatment of HIV/AIDS.[1] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical and Chemical Properties

This compound is a solid compound and is classified as an irritant.[2][3] While specific experimentally determined physical constants such as melting point, boiling point, and density are not consistently available in the public domain, the fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 339370-45-5 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [2][3][4][6] |

| Molecular Weight | 232.73 g/mol | [2][3][4][6] |

| Appearance | Solid | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Chemical Identifiers:

-

InChI: 1S/C10H13ClO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3[6]

-

SMILES: CC(C)Cc1ccc(cc1)S(Cl)(=O)=O[6]

Experimental Protocols

General Synthesis of 4-Alkylbenzenesulfonyl Chlorides

Reaction Scheme:

Figure 1: Synthesis of this compound.

General Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and an outlet for gas evolution (to vent HCl), cool the alkylbenzene (e.g., isobutylbenzene) in an ice bath.[8]

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred alkylbenzene, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, being insoluble in water, will precipitate or form an oily layer.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation. The choice of purification method depends on the physical state and stability of the compound.

Role in Drug Development: The Case of Darunavir

The most prominent application of this compound in drug development is as a precursor to the 4-isobutylbenzenesulfonamide moiety found in the HIV protease inhibitor, Darunavir.[1]

Synthesis of Darunavir Intermediate

This compound is reacted with a chiral amine intermediate to form the corresponding sulfonamide. This sulfonamide is a key intermediate in the total synthesis of Darunavir. The isobutyl group plays a crucial role in the binding of Darunavir to the HIV protease enzyme.

References

- 1. | BioWorld [bioworld.com]

- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. 4-Isobutyl-benzenesulfonyl chloride [oakwoodchemical.com]

- 6. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Isobutylbenzene - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-Isobutylbenzenesulfonyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Isobutylbenzenesulfonyl chloride is an organic compound featuring an isobutyl group and a sulfonyl chloride functional group attached to a benzene ring. Its strategic importance in medicinal chemistry and drug discovery stems from the presence of the 4-isobutylphenyl moiety, a key structural component of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 339370-45-5 | N/A |

| Molecular Weight | 232.73 g/mol | N/A |

| Molecular Formula | C₁₀H₁₃ClO₂S | N/A |

Synthesis and Reactivity

This compound is a reactive compound primarily used as a precursor for the synthesis of various sulfonamide derivatives. The sulfonyl chloride group is susceptible to nucleophilic attack, most notably by amines, leading to the formation of stable sulfonamide bonds.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous benzenesulfonyl chlorides.

Materials:

-

Isobutylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2.5 equivalents) in an ice bath.

-

Slowly add isobutylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis of N-substituted-4-isobutylbenzenesulfonamides

This protocol outlines the general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Pyridine (anhydrous) or Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the primary amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography or recrystallization.[3]

Applications in Drug Development

The primary application of this compound in drug development is as a scaffold for the synthesis of novel sulfonamide-containing compounds. The 4-isobutylphenyl group is a well-established pharmacophore, recognized for its contribution to the anti-inflammatory activity of ibuprofen by inhibiting cyclooxygenase (COX) enzymes.[1][4]

Potential as Anti-inflammatory Agents

Derivatives of this compound are logical candidates for the development of new anti-inflammatory drugs. The sulfonamide moiety can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to more potent or selective COX inhibitors.

Figure 1: Potential mechanism of action for 4-isobutylphenyl sulfonamide derivatives as anti-inflammatory agents.

Potential as Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.[5][6][7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The 4-isobutylphenyl group could be explored for its influence on the potency and isoform selectivity of carbonic anhydrase inhibition.

Figure 2: A generalized workflow for the development of therapeutic agents from this compound.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. The presence of the 4-isobutylphenyl moiety, a key pharmacophore in anti-inflammatory drugs, makes this compound particularly interesting for the development of new therapeutic agents. Researchers can utilize the provided protocols and conceptual frameworks to explore the potential of this compound-derived compounds in areas such as inflammation and carbonic anhydrase inhibition.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. acs.org [acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Isobutylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isobutylbenzenesulfonyl chloride. Due to the limited availability of experimentally derived spectra in public databases and literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated using widely accepted computational models and by comparison with structurally related molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 | Doublet | 2H | Ar-H (ortho to SO₂Cl) |

| 7.38 | Doublet | 2H | Ar-H (ortho to isobutyl) |

| 2.60 | Doublet | 2H | -CH₂- |

| 1.95 | Multiplet | 1H | -CH- |

| 0.95 | Doublet | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | Ar-C -SO₂Cl |

| 142.5 | Ar-C -isobutyl |

| 129.8 | Ar-C H |

| 127.2 | Ar-C H |

| 45.3 | -C H₂- |

| 30.2 | -C H- |

| 22.3 | -CH(C H₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1375-1365 | Strong | Asymmetric SO₂ stretch |

| 1180-1170 | Strong | Symmetric SO₂ stretch |

| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 700-600 | Strong | S-Cl stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 232/234 | Moderate | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 175 | High | [M - SO₂Cl]⁺ |

| 133 | High | [M - C₄H₉]⁺ |

| 57 | Very High | [C₄H₉]⁺ (isobutyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use the solvent peak (CDCl₃ at 77.16 ppm) as a reference.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure KBr.

-

Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide on the Solubility of 4-Isobutylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-isobutylbenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong foundational understanding based on the known solubility of analogous aryl sulfonyl chlorides. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₁₃ClO₂S.[1] It belongs to the class of sulfonyl chlorides, which are important reagents in the synthesis of sulfonamides and sulfonate esters. Understanding its solubility in various organic solvents is crucial for its effective use in chemical reactions, including reaction kinetics, purification, and product yield optimization.

Expected Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be inferred from its structure and the properties of similar compounds. The molecule possesses a nonpolar isobutyl group and a benzene ring, along with a polar sulfonyl chloride group. This dual character suggests its solubility behavior will vary across different types of organic solvents.

Aryl sulfonyl chlorides are generally known to have low solubility in water due to their predominantly nonpolar character.[2][3][4] However, they are typically soluble in a range of common organic solvents.[4][5] For instance, the analogous compound 4-methylbenzenesulfonyl chloride is soluble in ethanol, acetone, and chloroform.[6] Similarly, 4-acetamidobenzenesulfonyl chloride is soluble in dichloromethane, acetone, ethyl acetate, and dimethylformamide (DMF).[4]

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on the behavior of analogous compounds.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar sulfonyl chloride group can interact favorably with the polar aprotic solvent molecules. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The polar sulfonyl chloride group can interact with the polar hydroxyl group of the alcohol. However, the nonpolar isobutyl group and benzene ring may limit very high solubility. |

| Nonpolar | Toluene, Hexane | Moderate to Low | The nonpolar isobutyl group and benzene ring will interact well with nonpolar solvents, but the polar sulfonyl chloride group will be less solvated. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can solvate both polar and nonpolar parts of the molecule to some extent. |

| Aqueous | Water | Low | The large nonpolar isobutyl and phenyl groups will dominate, leading to poor solubility in water. Aryl sulfonyl chlorides are also susceptible to hydrolysis in water.[2][3] |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.[7][8]

3.1. Materials and Equipment

-

This compound (solid)[1]

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Micropipettes

-

Drying oven

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The excess solid is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes. This will pellet the excess solid at the bottom of the vial.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet.

-

Transfer the collected aliquot to a pre-weighed, dry vial. Record the weight of the empty vial.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. To calculate the solubility in g/L, use the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Logical relationship of solubility based on molecular polarity.

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and Storage of 4-Isobutylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-isobutylbenzenesulfonyl chloride. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research and drug development to guarantee reproducible results and the synthesis of pure final products. This document outlines the factors influencing its stability, provides recommended handling and storage protocols, and details experimental approaches for stability assessment.

Core Concepts of Stability

This compound is a combustible, solid organic compound that is highly sensitive to environmental conditions. Its stability is primarily influenced by moisture, temperature, and pH. The primary degradation pathway is hydrolysis, a reaction common to sulfonyl chlorides.

The isobutyl group at the para position of the benzene ring is an electron-donating group. This electronic effect influences the reactivity of the sulfonyl chloride moiety. In the context of nucleophilic substitution reactions, such as hydrolysis, which proceeds through an SN2-like mechanism, electron-donating groups tend to decrease the reaction rate. This is because they increase the electron density at the sulfur atom, making it less electrophilic and less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would accelerate this reaction by stabilizing the partial negative charge that develops in the transition state.

Hydrolytic Stability

The most significant factor affecting the stability of this compound is the presence of water. The compound reacts readily with water and other nucleophiles. This hydrolysis reaction is exothermic and produces 4-isobutylbenzenesulfonic acid and hydrochloric acid, which can further catalyze degradation and react with other components in a reaction mixture. The low solubility of aryl sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis in aqueous workups by causing them to precipitate.[1][2]

Thermal and Photostability

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling procedures are recommended:

-

Moisture Control: The compound must be stored in a tightly sealed container to prevent contact with atmospheric moisture.[3][4] Storage under an inert atmosphere, such as nitrogen or argon, is advisable for long-term stability.[3]

-

Temperature: Store in a cool, dry, and well-ventilated area.[5][6] Avoid exposure to high temperatures.

-

Incompatible Materials: Keep away from water, strong oxidizing agents, strong bases, alcohols, and amines.[5]

-

Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.[5][6]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the table below presents data for other para-substituted benzenesulfonyl chlorides to provide a comparative context. The rate of hydrolysis is expected to be slower for derivatives with electron-donating groups (like isobutyl) compared to those with electron-withdrawing groups.

| Substituent (para-) | Hydrolysis Rate Constant (k) at 25°C (s⁻¹) | Relative Rate vs. H | Hammett Constant (σp) | Reference |

| OCH₃ | 1.15 x 10⁻⁴ | 0.53 | -0.27 | [5] |

| CH₃ | 1.66 x 10⁻⁴ | 0.77 | -0.17 | [7] |

| H | 2.15 x 10⁻⁴ | 1.00 | 0.00 | [5] |

| F | 3.03 x 10⁻⁴ | 1.41 | +0.06 | [5] |

| Cl | 3.85 x 10⁻⁴ | 1.79 | +0.23 | [5] |

| Br | 4.25 x 10⁻⁴ | 1.98 | +0.23 | [7] |

| NO₂ | 1.78 x 10⁻³ | 8.28 | +0.78 | [5][7] |

Note: The isobutyl group has a Hammett constant (σp) of approximately -0.16, similar to the methyl group. Therefore, the hydrolysis rate of this compound is expected to be in a similar range to that of 4-methylbenzenesulfonyl chloride.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These methods are adapted from established procedures for stability testing.[7]

Hydrolytic Stability Protocol

-

Preparation of Solutions: Prepare stock solutions of this compound in a dry, inert solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: Add the stock solution to an acidic buffer (e.g., pH 3) to achieve the desired final concentration.

-

Neutral: Add the stock solution to a neutral buffer (e.g., pH 7).

-

Alkaline: Add the stock solution to a basic buffer (e.g., pH 11).

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C, 40°C).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Quench the reaction if necessary and analyze the samples by a suitable analytical method, such as HPLC, to determine the concentration of the remaining this compound.

-

Data Analysis: Calculate the degradation rate constant from the change in concentration over time.

Thermal Stability Protocol

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified duration.

-

Solution State: Prepare a solution of the compound in a suitable inert solvent and heat at a controlled temperature.

-

Analysis: After the stress period, dissolve the solid sample or dilute the solution sample and analyze by HPLC to quantify the remaining parent compound.

Photostability Protocol

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent.

-

Exposure: Expose the solution to a light source that emits both visible and UV radiation, as specified by ICH guideline Q1B.

-

Control: Keep a control sample in the dark under the same temperature conditions.

-

Analysis: Analyze both the exposed and control samples by HPLC at various time points to determine the extent of photodegradation.

Visualizations

Factors Affecting Stability

Caption: Factors influencing the degradation of this compound.

General Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. Its primary mode of degradation is hydrolysis, which is influenced by the presence of moisture and pH. The electron-donating isobutyl group is expected to confer a slightly higher stability against hydrolysis compared to unsubstituted or electron-withdrawn benzenesulfonyl chlorides. Proper storage in a cool, dry environment, protected from light and moisture, is essential to maintain the compound's integrity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments tailored to their specific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Isobutylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and essential safety precautions for handling 4-Isobutylbenzenesulfonyl chloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that presents several significant hazards. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[1][2] Furthermore, it is harmful to aquatic life.[3]

-

H302: Harmful if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H317: May cause an allergic skin reaction.[2]

-

H402: Harmful to aquatic life.[3]

The following pictograms are associated with the hazards of this compound:

-

GHS05: Corrosion

-

GHS07: Exclamation mark

-

GHS08: Health Hazard (for skin sensitization)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C10H13ClO2S | [2] |

| Molecular Weight | 232.73 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 13 - 15 °C (55 - 59 °F) | [3] |

| Boiling Point | 251 - 252 °C (484 - 486 °F) | [3] |

| Density | 1.384 g/mL at 25 °C (77 °F) | [3] |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

When handling this compound, the following personal protective equipment is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Keep the container tightly closed when not in use.[6]

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6]

-

The product is moisture-sensitive; store under an inert atmosphere if possible.[1][3]

-

Store in a locked cabinet or other secure area.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is essential.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

-

Evacuate the area.

-

Wear appropriate PPE as described in section 3.1.

-

For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Do not allow the spilled material to enter drains or waterways.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the logical workflow for handling this compound.

Caption: Workflow for Hazard Assessment and Control.

Caption: Safe Experimental Workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. aksci.com [aksci.com]

mechanism of 4-isobutylbenzenesulfonyl chloride formation

An In-depth Technical Guide on the Formation Mechanism of 4-Isobutylbenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the formation mechanism of this compound, a key intermediate in the synthesis of various organic compounds. The document details the underlying electrophilic aromatic substitution reaction, provides representative experimental protocols, summarizes quantitative data, and includes a visual representation of the chemical pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Mechanism: Electrophilic Aromatic Substitution

The industrial synthesis of this compound is primarily achieved through the direct chlorosulfonation of isobutylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring. The overall reaction involves treating isobutylbenzene with chlorosulfonic acid (ClSO₃H).

The mechanism proceeds in three main steps:

-

Generation of the Electrophile : The active electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ from the autoionization of chlorosulfonic acid.[1][2] Three molecules of chlorosulfonic acid are proposed to be involved in an equilibrium that produces the electrophile.[1][2]

-

Electrophilic Attack and Formation of the Sigma Complex : The isobutyl group is an ortho-, para-directing activator due to hyperconjugation and inductive effects. The electrophile, SO₂Cl⁺, attacks the π-electron system of the isobutylbenzene ring.[1] Due to the steric hindrance posed by the bulky isobutyl group, the substitution occurs predominantly at the para-position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Restoration of Aromaticity : A weak base, such as the chlorosulfate anion (SO₃Cl⁻) generated in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This step restores the aromaticity of the ring and yields the final product, this compound, along with hydrochloric acid and sulfuric acid as byproducts.[2]

Reaction Pathway Visualization

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

Caption: Mechanism of this compound formation.

Experimental Protocols

Several methods exist for the synthesis of aryl sulfonyl chlorides. The most direct and industrially relevant method for this compound is the reaction of isobutylbenzene with chlorosulfonic acid. The following protocol is a representative procedure adapted from patented industrial methods for similar compounds.[3][4]

One-Step Chlorosulfonation of Isobutylbenzene

-

Apparatus Setup : A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a gas trap to absorb the evolving hydrogen chloride gas.[5]

-

Reaction Initiation : Charge the reaction flask with isobutylbenzene. Begin stirring and cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

-

Addition of Chlorosulfonic Acid : Slowly add an excess of chlorosulfonic acid (typically 3-4 molar equivalents) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10°C.[3][5] The addition rate should be controlled to manage the vigorous evolution of HCl gas.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to stir at the controlled temperature for an additional 1-2 hours to ensure the reaction goes to completion.[3] The completion of the reaction can often be observed by the cessation of HCl evolution.[5]

-

Work-up : The reaction mixture is then poured slowly and carefully onto a stirred mixture of crushed ice and water.[3][5] This step quenches the excess chlorosulfonic acid. The product, this compound, will separate as an oily layer or a solid.

-

Isolation and Purification : The product is separated using a separatory funnel. The organic layer is washed with cold water, followed by a dilute sodium bicarbonate solution to remove acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane.[6]

Quantitative Data Summary

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Arene | Cumene (72.0 g) | Cumene (72.0 g) | Cumene (72.0 g) |

| Chlorinating Agent | Chlorosulfonic Acid (216.2 g) | Chlorosulfonic Acid (216.2 g) | Chlorosulfonic Acid (225.0 g) |

| Catalyst/Additive | Sodium Sulfate (7.2 g) | Sodium Sulfate (3.6 g) | Potassium Sulfate (4.5 g) |

| Reaction Temperature | 15-20°C | 10-20°C | 15-20°C |

| Addition Time | 2.5-3.0 hours | 2.5-3.0 hours | 3.0-3.5 hours |

| Stirring Time | 2 hours | 2 hours | 1 hour |

| Work-up | Poured into 150g ice-water | Poured into 150g ice-water | Poured into 200g ice-water |

| Product | 4-Isopropylbenzenesulfonyl chloride | 4-Isopropylbenzenesulfonyl chloride | 4-Isopropylbenzenesulfonyl chloride |

| Yield | 96.0% (125.8 g) | 95.2% (124.8 g) | 96.4% (125.5 g) |

Note: The data is for the synthesis of 4-isopropylbenzenesulfonyl chloride, which is structurally very similar to the target compound and follows the same reaction mechanism. The use of inorganic salts like sodium or potassium sulfate is reported to suppress side reactions and improve yield.[3]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

electrophilicity of 4-isobutylbenzenesulfonyl chloride sulfur atom

An In-depth Technical Guide to the Electrophilicity of the 4-Isobutylbenzenesulfonyl Chloride Sulfur Atom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic character of the sulfur atom in this compound. The inherent reactivity of the sulfonyl chloride group is modulated by the electronic effects of its aromatic substituents. Understanding these effects is crucial for predicting reaction kinetics, optimizing synthetic protocols, and designing novel chemical entities in drug development. This document synthesizes theoretical principles with quantitative estimations and detailed experimental methodologies to offer a comprehensive resource.

Core Concepts: Electrophilicity of the Sulfonyl Chloride Group

The sulfur atom in any benzenesulfonyl chloride derivative is inherently electrophilic. This property arises from the strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge (δ+) on the sulfur atom, making it a prime target for nucleophilic attack.

The reactivity of the sulfonyl chloride is further influenced by the substituents on the benzene ring. The electronic nature of these substituents can either enhance or diminish the electrophilicity of the sulfur center. This relationship is quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the reaction with a substituted benzenesulfonyl chloride.

-

k₀ is the rate constant for the reaction with unsubstituted benzenesulfonyl chloride.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. Nucleophilic substitution at the sulfonyl sulfur typically has a positive ρ value, indicating that a buildup of negative charge occurs in the transition state.

The Influence of the 4-Isobutyl Substituent

The isobutyl group at the para-position of the benzene ring influences the electrophilicity of the sulfonyl sulfur primarily through electronic effects.

Electronic Effects

The isobutyl group is an alkyl group, which is characterized as an electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density towards the benzene ring. This increase in electron density on the ring is relayed to the sulfonyl chloride moiety, which slightly reduces the partial positive charge on the sulfur atom. Consequently, the sulfur atom in this compound is less electrophilic and therefore less reactive towards nucleophiles than the sulfur atom in unsubstituted benzenesulfonyl chloride.

An In-depth Technical Guide to the Hydrolysis Rate of 4-Isobutylbenzenesulfonyl Chloride in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hydrolysis of 4-isobutylbenzenesulfonyl chloride in aqueous media. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the well-established principles governing the hydrolysis of aromatic sulfonyl chlorides. It synthesizes information on reaction kinetics, mechanisms, and influential factors, drawing parallels from studies on structurally related compounds. Detailed experimental protocols for determining hydrolysis rates are provided to empower researchers to generate specific data for the target compound. The guide also includes visualizations of the hydrolysis mechanism and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its reactivity and stability in aqueous environments are critical parameters that influence reaction yields, purification processes, and the overall viability of synthetic routes. The hydrolysis of sulfonyl chlorides is a key degradation pathway that can impact storage, handling, and reaction efficiency.

Hydrolysis Reaction Mechanism

The hydrolysis of aromatic sulfonyl chlorides in neutral or acidic aqueous media is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) type mechanism.[1][2] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is in contrast to some alkyl sulfonyl chlorides, where an SN1 mechanism has been considered but is generally not favored for aromatic analogs.[3]

The reaction can be described as follows:

-

Nucleophilic Attack: A water molecule attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a pentacoordinate transition state.

-

Leaving Group Departure: The chloride ion, a good leaving group, is displaced.

-

Proton Transfer: A proton is lost from the oxonium ion intermediate to a solvent water molecule, yielding the final products: 4-isobutylbenzenesulfonic acid and hydrochloric acid.

In alkaline conditions, the hydrolysis is significantly accelerated due to the presence of the much more potent nucleophile, the hydroxide ion (OH⁻), which attacks the sulfur center.[2] The reaction mechanism remains SN2-like, but with a much faster rate.

Below is a diagram illustrating the proposed hydrolysis mechanism.

Caption: Proposed SN2 hydrolysis mechanism.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of aromatic sulfonyl chlorides is sensitive to several factors:

-

Substituents on the Aromatic Ring: The electronic nature of the substituent at the para-position significantly influences the hydrolysis rate. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the rate of hydrolysis.[1][2] The isobutyl group is weakly electron-donating, suggesting that the hydrolysis rate of this compound would be slightly slower than that of unsubstituted benzenesulfonyl chloride.

-

pH of the Aqueous Medium: As mentioned, the hydrolysis rate is markedly faster in alkaline solutions due to the higher concentration and nucleophilicity of hydroxide ions compared to water molecules.[2] In acidic solutions, the rate can also be affected, though the relationship is more complex.[4]

-

Temperature: As with most chemical reactions, an increase in temperature leads to a significant increase in the hydrolysis rate, following the principles of the Arrhenius equation.

-

Solvent Composition: The presence of organic co-solvents in the aqueous medium can influence the hydrolysis rate by altering the polarity of the solvent and the solvation of the reactants and transition state.

Quantitative Hydrolysis Data for Analogous Aromatic Sulfonyl Chlorides

While specific kinetic data for this compound is not available in the cited literature, the following table summarizes the rate constants for the neutral hydrolysis of various other para-substituted benzenesulfonyl chlorides in water. This data provides a valuable reference for estimating the relative stability of the 4-isobutyl derivative.

| Substituent (para-) | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate | Reference |

| -OCH₃ | 1.1 x 10⁻³ | 0.3 | [1] |

| -CH₃ | 2.2 x 10⁻³ | 0.6 | [1] |

| -H | 3.7 x 10⁻³ | 1.0 | [1] |

| -F | 5.5 x 10⁻³ | 1.5 | [1] |

| -Cl | 9.2 x 10⁻³ | 2.5 | [1] |

| -NO₂ | 3.7 x 10⁻² | 10.0 | [1] |

Note: The relative rates are normalized to the rate of benzenesulfonyl chloride hydrolysis.

Experimental Protocols for Determining Hydrolysis Rate

To obtain precise quantitative data for the hydrolysis rate of this compound, the following experimental protocols are recommended.

Spectrophotometric Method

This method is suitable for following the reaction by monitoring the change in UV absorbance over time as the sulfonyl chloride is converted to the sulfonic acid.[4]

Materials and Equipment:

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Stock solution of this compound in a water-miscible, non-reactive organic solvent (e.g., acetonitrile, dioxane)

-

Aqueous buffer solutions of desired pH

-

Thermostatic water bath

Procedure:

-

Preparation: Prepare a series of aqueous buffer solutions at the desired pH values. The stock solution of this compound should be prepared at a concentration that, upon dilution in the aqueous buffer, gives a suitable initial absorbance in the UV range (typically around 200-300 nm).

-

Temperature Equilibration: Equilibrate the buffer solution and the stock solution to the desired reaction temperature using the thermostatic water bath.

-

Initiation of Reaction: To a quartz cuvette containing the pre-heated buffer solution, inject a small, known volume of the thermostatted stock solution of this compound. Quickly mix the contents of the cuvette.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a fixed wavelength (predetermined from a UV scan of the reactant and product) as a function of time.

-

Data Analysis: The hydrolysis of sulfonyl chlorides typically follows pseudo-first-order kinetics. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to the following equation:

At = A∞ + (A0 - A∞)e-kobst

where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

Conductometric Method

This method is based on the principle that the hydrolysis of a sulfonyl chloride produces two moles of strong acid (sulfonic acid and HCl), leading to an increase in the conductivity of the solution.[5]

Materials and Equipment:

-

Conductivity meter with a temperature-compensated probe

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

Stock solution of this compound in a suitable organic solvent

-

Deionized water or aqueous buffer

Procedure:

-

Setup: Place a known volume of deionized water or buffer solution into the thermostatted reaction vessel and allow it to reach the desired temperature.

-

Initiation of Reaction: While stirring, inject a small, known amount of the this compound stock solution into the vessel and start recording the conductivity as a function of time.

-

Data Acquisition: Monitor the change in conductivity until it reaches a stable value, indicating the completion of the reaction.

-

Data Analysis: The rate constant can be determined from the conductivity data. For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) versus time will be linear, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this line will be equal to -kobs.

Below is a diagram illustrating a general experimental workflow for determining the hydrolysis rate.

Caption: Workflow for hydrolysis rate study.

Conclusion

The hydrolysis of this compound is a critical consideration in its application in chemical synthesis. While specific kinetic data for this compound remains to be published, a comprehensive understanding of the hydrolysis of analogous aromatic sulfonyl chlorides provides a strong basis for predicting its behavior. The hydrolysis proceeds via an SN2 mechanism and is influenced by the electronic effects of the isobutyl group, the pH of the medium, and the reaction temperature. The experimental protocols detailed in this guide offer robust methods for researchers to determine the specific hydrolysis rate constants for this compound, enabling better control and optimization of synthetic processes.

References

- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides Using 4-Isobutylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives via the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and highly efficient transformation. 4-Isobutylbenzenesulfonyl chloride is a key building block in this context, offering a versatile scaffold for drug design. The 4-isobutyl group allows for modulation of lipophilicity and van der Waals interactions within target protein active sites, potentially enhancing potency and selectivity.

These application notes provide a comprehensive guide to the synthesis of N-substituted 4-isobutylbenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and insights into their applications in drug discovery, particularly as enzyme inhibitors.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide (S-N) bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the reaction to completion.[1][2]

References

Application Notes and Protocols: Reaction of 4-Isobutylbenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-substituted 4-isobutylbenzenesulfonamides, a class of compounds with significant interest in medicinal chemistry. The reaction of 4-isobutylbenzenesulfonyl chloride with primary amines is a robust and versatile method for the preparation of these derivatives.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery and development, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 4-isobutylphenyl moiety, in particular, can modulate the physicochemical properties of the molecule, such as lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profile. The reaction of this compound with primary amines provides a straightforward and efficient route to a library of N-substituted 4-isobutylbenzenesulfonamides for biological screening and lead optimization.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine. This reaction is a classic example of the Hinsberg test for primary and secondary amines. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable N-substituted sulfonamide and hydrochloric acid. The presence of a base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Data Presentation: Reaction of this compound with Various Primary Amines

| Primary Amine (R-NH₂) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Dichloromethane | Pyridine | 0 to RT | 12 | 85-95 |

| Benzylamine | Dichloromethane | Triethylamine | 0 to RT | 12 | 90-98 |

| n-Butylamine | Tetrahydrofuran | NaOH (aq) | RT | 4 | 88-96 |

| Cyclohexylamine | Dichloromethane | Pyridine | 0 to RT | 16 | 80-90 |

| 2-Phenylethylamine | Dichloromethane | Triethylamine | 0 to RT | 12 | 92-99 |

Note: The data presented are illustrative and may vary based on the specific reaction scale, purity of reagents, and workup procedure.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl/Aryl-4-isobutylbenzenesulfonamides

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted 4-isobutylbenzenesulfonamide.

Applications in Drug Development and Signaling Pathways

N-substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. While the specific targets of many 4-isobutylbenzenesulfonamide derivatives are still under investigation, related sulfonamides have been shown to act as inhibitors of several key enzymes and signaling pathways implicated in disease.

One such target is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[2] Constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases. Inhibition of the STAT3 pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of angiogenesis. Certain benzenesulfonamide derivatives have been identified as inhibitors of STAT3 signaling, preventing its phosphorylation and subsequent dimerization and nuclear translocation.[2]

Conclusion

The reaction of this compound with primary amines is a highly effective method for generating a diverse library of N-substituted sulfonamides. These compounds hold significant promise for the development of novel therapeutic agents, potentially targeting key signaling pathways involved in various diseases. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of molecules.

References

- 1. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 2. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 4-Isobutylbenzenesulfonyl Chloride with Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-substituted sulfonamides derived from the reaction of 4-isobutylbenzenesulfonyl chloride with various secondary amines. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely utilized method for the synthesis of sulfonamides. This document focuses on the reaction of this compound with common secondary amines such as piperidine, morpholine, and diethylamine. The resulting N-(4-isobutylphenyl)sulfonamides are valuable scaffolds for further chemical modification and biological screening.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction of this compound with a secondary amine.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of N-substituted 4-isobutylbenzenesulfonamides from various secondary amines. These values are based on general literature precedents for similar reactions.

| Secondary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| Piperidine | Pyridine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | 85 - 95 |

| Morpholine | Triethylamine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | 80 - 90 |

| Diethylamine | Triethylamine | Dichloromethane (DCM) | 3 - 5 | 0 to RT | 75 - 85 |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Isobutylphenylsulfonyl)piperidine

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.1 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve piperidine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 1-(4-isobutylphenylsulfonyl)piperidine.

Protocol 2: Synthesis of 4-(4-Isobutylphenylsulfonyl)morpholine

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

-

Follow the procedure outlined in Protocol 1, substituting piperidine with morpholine and pyridine with triethylamine.

-

The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up and purification steps are analogous to Protocol 1.

Protocol 3: Synthesis of N,N-Diethyl-4-isobutylbenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

Diethylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

-

Follow the procedure outlined in Protocol 1, substituting piperidine with diethylamine and pyridine with triethylamine.

-

The reaction may require a slightly longer reaction time of 3-5 hours for completion.

-

Work-up and purification steps are analogous to Protocol 1.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of N-substituted-4-isobutylbenzenesulfonamides.

Applications in Drug Development and Signaling Pathways

N-substituted sulfonamides are a privileged scaffold in medicinal chemistry, with many approved drugs containing this moiety. The 4-isobutylphenyl group is notably present in the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. The combination of these two pharmacophores can lead to novel compounds with interesting biological activities.

Enzyme Inhibition:

A primary mechanism of action for many sulfonamide-based drugs is enzyme inhibition. For instance, benzenesulfonamide derivatives are known to be potent inhibitors of various enzymes, including carbonic anhydrases and kinases. The N-substituted-4-isobutylbenzenesulfonamides synthesized through the described protocols can be screened against a panel of enzymes to identify potential therapeutic targets.

Caption: Conceptual diagram of enzyme inhibition by an N-(4-isobutylphenyl)sulfonamide.

Potential Therapeutic Areas:

-

Anti-inflammatory: By targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Anticancer: Through inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

-

Antibacterial: By inhibiting essential enzymes in bacterial metabolic pathways.

The synthesized compounds serve as a starting point for structure-activity relationship (SAR) studies, where modifications to the secondary amine moiety can be systematically explored to optimize potency and selectivity for a particular biological target. These efforts can lead to the discovery of novel drug candidates with improved therapeutic profiles.

Application Notes: Synthesis of Novel Sulfonamide Derivatives from 4-Isobutylbenzenesulfonyl Chloride

Introduction